molecular formula C16H20F3NO3 B1416641 Methyl 4-{2-[4-(trifluoromethyl)piperidino]ethoxy}benzenecarboxylate CAS No. 1000339-87-6

Methyl 4-{2-[4-(trifluoromethyl)piperidino]ethoxy}benzenecarboxylate

Cat. No.: B1416641
CAS No.: 1000339-87-6
M. Wt: 331.33 g/mol
InChI Key: RPEXAYIREYNSHZ-UHFFFAOYSA-N
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Description

Methyl 4-{2-[4-(trifluoromethyl)piperidino]ethoxy}benzenecarboxylate: is a synthetic organic compound with the molecular formula C₁₆H₂₀F₃NO₃ and a molecular weight of 331.33 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a piperidine ring, which is further connected to a benzenecarboxylate moiety through an ethoxy linker. It is primarily used in research settings, particularly in the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{2-[4-(trifluoromethyl)piperidino]ethoxy}benzenecarboxylate typically involves multiple steps:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of 4-(trifluoromethyl)piperidine. This can be achieved through the reaction of piperidine with trifluoromethylating agents under controlled conditions.

    Ethoxylation: The next step involves the ethoxylation of the piperidine intermediate. This is done by reacting the intermediate with ethylene oxide or a similar ethoxylating agent.

    Coupling with Benzenecarboxylate: The final step is the coupling of the ethoxylated piperidine with methyl 4-hydroxybenzoate. This reaction is typically carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are less common due to the electron-withdrawing nature of the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions may require strong nucleophiles like sodium methoxide (NaOMe) under basic conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-{2-[4-(trifluoromethyl)piperidino]ethoxy}benzenecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: The compound is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of drugs targeting the central nervous system.

    Industry: It is used in the development of specialty chemicals and materials, particularly those requiring fluorinated components for enhanced stability and performance.

Mechanism of Action

The mechanism of action of Methyl 4-{2-[4-(trifluoromethyl)piperidino]ethoxy}benzenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-{2-[4-(trifluoromethyl)piperidino]ethoxy}benzoate: Similar structure but with a different ester group.

    Ethyl 4-{2-[4-(trifluoromethyl)piperidino]ethoxy}benzenecarboxylate: Similar structure with an ethyl ester instead of a methyl ester.

    Methyl 4-{2-[4-(trifluoromethyl)piperidino]ethoxy}phenylacetate: Similar structure but with a phenylacetate moiety.

Uniqueness

Methyl 4-{2-[4-(trifluoromethyl)piperidino]ethoxy}benzenecarboxylate is unique due to its specific combination of a trifluoromethyl group, piperidine ring, and benzenecarboxylate moiety. This combination imparts distinct physicochemical properties, such as enhanced lipophilicity and stability, making it valuable in various research and industrial applications.

Properties

IUPAC Name

methyl 4-[2-[4-(trifluoromethyl)piperidin-1-yl]ethoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3NO3/c1-22-15(21)12-2-4-14(5-3-12)23-11-10-20-8-6-13(7-9-20)16(17,18)19/h2-5,13H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPEXAYIREYNSHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OCCN2CCC(CC2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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